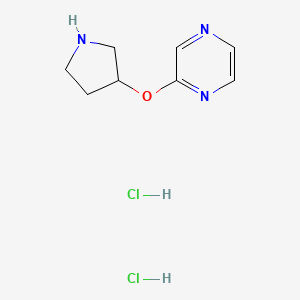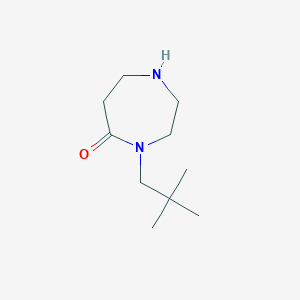
4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one
Vue d'ensemble
Description
“4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one” is a diazepanone derivative. Diazepanones are a class of compounds that contain a seven-membered diazepane ring with a ketone functional group. The “2,2-Dimethylpropyl” substituent is a branched alkyl group .
Synthesis Analysis
The synthesis of diazepanone derivatives often involves cyclization reactions, but the specific synthesis route for this compound is not clear from the available information .
Molecular Structure Analysis
The molecular structure of this compound would include a seven-membered diazepane ring with a ketone functional group at the 5-position and a “2,2-Dimethylpropyl” substituent at the 4-position .
Chemical Reactions Analysis
As a diazepanone, this compound could potentially undergo reactions typical of ketones, such as nucleophilic addition. The “2,2-Dimethylpropyl” substituent might also influence the compound’s reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structures : 1,4-Diazepine derivatives, including 4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one, have been synthesized and their crystal structures determined by X-ray crystallographic methods. These compounds exhibit various conformations like chair and boat, contributing to their potential as drug molecules (Velusamy et al., 2015).
Therapeutic Applications
- Dipeptidyl Peptidase IV Inhibitors for Diabetes : Optimization of 1,4-diazepan-2-one derivatives has led to the development of potent and selective inhibitors for DPP-4, which are significant in the treatment of type 2 diabetes (Liang et al., 2007).
Methodological Advances
- Microwave-Assisted Synthesis : A microwave-assisted synthesis method has been developed for 1,4-diazepan-5-ones, demonstrating an efficient approach to access various 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
- Conversion Using Microwave Irradiation : Rapid conversion of 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones has been developed using microwave irradiation, indicating a methodological advancement in the synthesis of such compounds (Gopalakrishnan et al., 2007).
Chemical and Physical Properties
- NMR Spectroscopic and Theoretical Studies : The isomerism of dimethyl benzodiazepine derivatives has been investigated through NMR spectroscopy, providing insights into the chemical behavior and stability of such compounds (Michalik et al., 2022).
- Diazepane Ring Formation : Studies on the reaction of aminoazirine with malonimides leading to 1,4-diazepine derivatives have been conducted, illustrating the processes involved in diazepane ring formation (Scholl et al., 1978).
Potential Pharmacological Uses
- Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Novel 2-substituted 1,4-Benzodiazepine-2-ones, related to 4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one, have shown promising antidepressant and anti-nociceptive effects in initial experiments, indicating potential pharmacological applications (Singh et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,2-dimethylpropyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8-12-7-6-11-5-4-9(12)13/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCNFAPKXCMJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



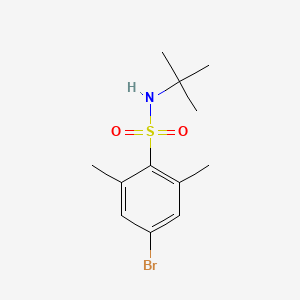
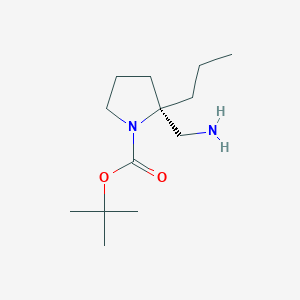
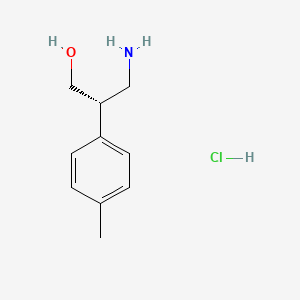


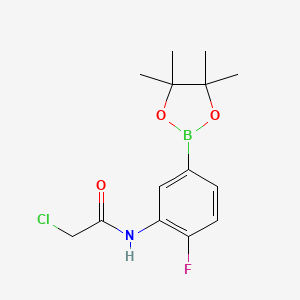
![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)

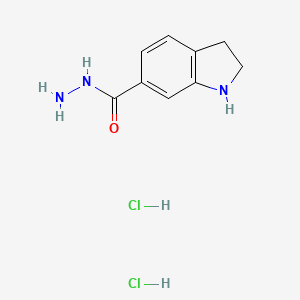
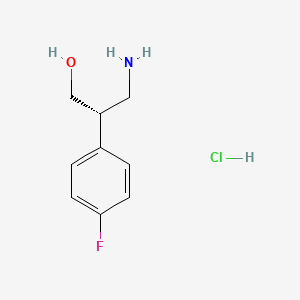
![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)
